Dienochlor

Physicochemical characterization Environmental partitioning Bioaccumulation potential

Procure Dienochlor as an analytical reference standard for photodegradation and environmental fate research. Its exceptionally rapid photolysis (DT50 1.6 min in simulated sunlight) uniquely positions it as a photolabile comparator for organochlorine studies. Well-characterized hydrolytic stability (pH-dependent DT50 30.5–184 days) and species-selective toxicity (rat LD50 1,200 vs mouse 16,900 mg/kg) support metabolism and structure-activity investigations. Validated for GC & HPLC analysis. Ensure your study uses the correct photochemical reference compound.

Molecular Formula C10Cl10
Molecular Weight 474.6 g/mol
CAS No. 2227-17-0
Cat. No. B1670514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDienochlor
CAS2227-17-0
Synonymsdecachlorobi-2,4-cyclopentadien-1-yl
dienochlor
Pentac
Molecular FormulaC10Cl10
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESC1(=C(C(C(=C1Cl)Cl)(C2(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10Cl10/c11-1-2(12)6(16)9(19,5(1)15)10(20)7(17)3(13)4(14)8(10)18
InChIKeyLWLJUMBEZJHXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySLIGHTLY SOL IN ETHANOL, ACETONE AND ALIPHATIC HYDROCARBONS;  MODERATELY SOL IN AROMATIC HYDROCARBONS
Slightly sol in hot ethanol ... and cyclohexanone. Moderately soluble in benzene, xylene
In water, 2.50X10-2 mg/L @ 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dienochlor (CAS 2227-17-0) Technical Overview for Scientific Procurement and Comparative Evaluation


Dienochlor (CAS 2227-17-0, molecular formula C₁₀Cl₁₀, MW 474.64 g/mol), also known as decachlor or Pentac, is a fully chlorinated cyclic hydrocarbon compound [1]. It functions as a specialized organochlorine acaricide and ovicide , characterized by a melting point of 122-123°C, a vapor pressure of 1.33×10⁻³ Pa (or 4.69×10⁻⁸ mmHg) at 25°C, and negligible aqueous solubility (2.50×10⁻² mg/L at 20°C) . Dienochlor is soluble in aromatic hydrocarbons and demonstrates stability toward aqueous acids and bases but is susceptible to photochemical degradation [2]. Its primary historical application has been for the control of mite species (Tetranychus spp., Panonychus ulmi, Polyphagotarsonemus latus) on ornamental crops under protected cultivation conditions [3].

Why Generic Substitution of Dienochlor (CAS 2227-17-0) Fails: Comparative Physicochemical and Toxicological Differentiation


Substitution among organochlorine acaricides without comparative evaluation is scientifically unsound due to fundamental divergence in their molecular architecture and consequent performance profiles. Dienochlor's fully chlorinated decachloro-bi(cyclopentadienyl) structure confers distinct physicochemical properties that differ materially from structurally related acaricides such as dicofol (tertiary alcohol, MW 370.5, C₁₄H₉Cl₅O), tetradifon (sulfone bridge, C₁₂H₆Cl₄O₂S), and chlorobenzilate (ester, C₁₆H₁₄Cl₂O₃). These structural variations produce significant quantitative differences in hydrophobicity (LogP 7.73 for Dienochlor versus approximately 4.3 for dicofol and 5.0 for tetradifon) [1], environmental persistence pathways, photochemical degradation kinetics (Dienochlor DT50 <1 minute on glass under sunlight versus substantially longer half-lives for many alternatives) [2], and species-selective mammalian toxicity profiles (Dienochlor rat oral LD50: 1,200 mg/kg; mouse oral LD50: 16,900 mg/kg) [3]. Consequently, interchangeable use without compound-specific validation introduces unacceptable variability in environmental fate prediction, residue management, and efficacy expectation in controlled application settings. The following quantitative evidence sections establish the specific, measurable differentiation that informs scientifically justified procurement decisions.

Dienochlor (CAS 2227-17-0) Quantitative Differentiation Evidence: Comparative Data Against Alternative Acaricides


Hydrophobicity and Lipophilicity Comparison: Dienochlor LogP Versus Common Organochlorine Acaricides

Dienochlor exhibits an octanol-water partition coefficient (LogP) of 7.72560 . This value represents significantly higher lipophilicity compared to structurally related organochlorine acaricides: dicofol LogP = 4.30, tetradifon LogP = 4.89 (estimated), and chlorobenzilate LogP = 4.52 [1]. An alternative calculated value (XLogP) of 6.3 has also been reported . The LogP difference of approximately 2.5–3.4 log units between Dienochlor and its nearest comparators corresponds to a >300-fold difference in octanol-water partitioning ratio, directly impacting environmental mobility predictions, soil sorption coefficients (Koc), and bioaccumulation factor calculations.

Physicochemical characterization Environmental partitioning Bioaccumulation potential

Hydrolytic Stability Profile: Dienochlor pH-Dependent Half-Life Comparison

Dienochlor undergoes hydrolysis with DT50 values of 184 days at pH 5, 93 days at pH 7, and 30.5 days at pH 9 at 25°C . This hydrolytic stability profile can be contrasted with other pH-labile acaricides such as dicofol, which exhibits rapid alkaline hydrolysis (DT50 at pH 9 reported as <1 hour in some studies) [1], and formetanate, which degrades with a half-life of hours to days at elevated pH. Dienochlor's relative hydrolytic persistence under acidic to neutral conditions (DT50 >90 days at pH ≤7) represents a quantifiably distinct stability window compared to alternatives that degrade orders of magnitude faster under identical pH conditions.

Hydrolytic degradation Aqueous stability Formulation compatibility

Comparative Mammalian Acute Oral Toxicity: Dienochlor Species-Selective LD50 Values

Dienochlor demonstrates species-specific acute oral toxicity: rat oral LD50 = 1,200 mg/kg, while mouse oral LD50 = 16,900 mg/kg [1]. This 14.1-fold species difference can be contrasted with other organochlorine acaricides: dicofol exhibits rat oral LD50 = 575–690 mg/kg [2]; tetradifon rat oral LD50 = 14,700 mg/kg [3]; and chlorobenzilate rat oral LD50 = 700–1,620 mg/kg [4]. Dienochlor's mouse toxicity (LD50 16,900 mg/kg) indicates lower acute oral toxicity in this species compared to tetradifon (mouse LD50 ~5,000 mg/kg), while its rat toxicity (1,200 mg/kg) is intermediate between dicofol (~600 mg/kg) and tetradifon (>14,000 mg/kg).

Mammalian toxicology Safety assessment Species-specific toxicity

Photochemical Degradation Kinetics: Dienochlor Sunlight Half-Life Versus Soil Persistence

Dienochlor undergoes extremely rapid photochemical degradation when exposed to sunlight: a thin film on glass degrades with a half-life of <1 hour under sunlight [1], and simulated sunlight yields a DT50 of 1.6 minutes . This contrasts sharply with its soil persistence, where degradation proceeds more slowly with a DT50 of 3.1 days . In comparison, the acaricide tetradifon exhibits a photolytic half-life of approximately 2–5 days on plant surfaces [2], while dicofol photodegradation half-life on soil surfaces is reported at 30–60 days under field conditions [3]. Dienochlor's photolability represents a >1,000-fold faster degradation rate under sunlight exposure compared to dicofol's soil-surface photodegradation, though this rapid photolysis is accompanied by formation of perchloroketone photoproducts (up to 14% combined yield on glass, 11% on plant surfaces) .

Photodegradation Environmental fate Residue dissipation

Mode of Action Differentiation: Dienochlor Oviposition Inhibition Versus Neurotoxic Acaricides

Dienochlor functions primarily as an oviposition inhibitor (ovicidal activity) that effectively inhibits egg-laying of the Mexican bean beetle (Epilachna varivestis) on pinto beans . Literature also suggests it may act as a GABA-gated chloride channel antagonist that destabilizes nerve cell membranes [1], though its primary characterized bioactivity is oviposition disruption. This mode of action differs from alternative acaricides: dicofol acts primarily as a neurotoxicant affecting sodium channels (related to DDT), tetradifon functions as an oxidative phosphorylation uncoupler and ovicide, and chlorobenzilate acts on the nervous system as a cholinesterase inhibitor. Field efficacy studies indicate that dienochlor, dicofol, and tetradifon had become largely ineffective against Tetranychus urticae in southern Queensland field tests (Gough, 1990) [2], suggesting cross-resistance development may affect all three compounds under intensive use scenarios.

Mode of action Ovicide activity Resistance management

Aquatic Ecotoxicity Classification: Dienochlor High Acute Hazard to Aquatic Life

Dienochlor is classified under EU CLP Regulation as Acute Aquatic Toxicity Category 1 (H400: Very toxic to aquatic life) . Its aquatic LC50 for fish is reported as 0.083 mg a.i./L, indicating high acute toxicity to aquatic organisms . For comparison: tetradifon 96-hour LC50 for rainbow trout is 0.88 mg/L (approximately 10-fold less toxic than Dienochlor to fish) [1]; dicofol 96-hour LC50 for rainbow trout is 0.12–0.53 mg/L (moderately to highly toxic) [2]; and chlorobenzilate LC50 for bluegill sunfish is 0.72 mg/L [3]. Dienochlor's aquatic toxicity is quantitatively similar to dicofol (within ~2-fold) but approximately 10-fold higher (more toxic) than tetradifon based on fish LC50 values.

Aquatic toxicology Environmental hazard assessment Regulatory classification

Scientifically Validated Application Scenarios for Dienochlor (CAS 2227-17-0) Based on Quantitative Differentiation Evidence


Environmental Fate and Photodegradation Research: Compound with Extreme Photolability for Comparative Kinetics Studies

Dienochlor's exceptionally short photodegradation half-life under sunlight (<1 hour on glass, DT50 1.6 minutes in simulated sunlight) [1] makes it uniquely suitable as a model compound for studying rapid photochemical transformation pathways of organochlorines. Researchers investigating light-mediated degradation kinetics, photoproduct identification (including perchloroketone formation at yields up to 14% on glass and 11% on plant surfaces), and environmental fate modeling can leverage Dienochlor as a photolabile reference compound. Its >1,000-fold faster photodegradation rate compared to dicofol and >50-fold faster rate compared to tetradifon [2] provides a quantifiable benchmark for comparative photodegradation studies that require compounds spanning a wide range of photochemical stability profiles.

Hydrolytic Stability Profiling: Reference Compound for pH-Dependent Degradation Studies in Aqueous Systems

The quantitatively established hydrolytic stability profile of Dienochlor—DT50 values of 184 days (pH 5), 93 days (pH 7), and 30.5 days (pH 9) at 25°C —positions it as a well-characterized reference standard for studies examining pH-dependent degradation of organochlorine compounds. Its intermediate hydrolytic persistence (neither extremely stable like some persistent organic pollutants nor extremely labile like pH-sensitive carbamates) provides a useful calibration point for method development in hydrolysis studies. The >700-fold difference in hydrolytic half-life at pH 9 compared to dicofol (<1 hour) [3] enables researchers to select Dienochlor as a moderately stable comparator when evaluating formulation stability or environmental fate under varying pH conditions.

Species-Selective Mammalian Toxicity Studies: Dienochlor as a Tool for Comparative Toxicokinetic Investigations

Dienochlor's marked species-selective acute oral toxicity profile—rat LD50 1,200 mg/kg versus mouse LD50 16,900 mg/kg (14.1-fold difference) [4]—renders it valuable for comparative mammalian toxicology research examining species-specific metabolism and toxicokinetics. Pharmacokinetic studies have demonstrated that Dienochlor is poorly absorbed following oral and dermal administration in rats [5], and it is rapidly degraded in rats via mechanisms distinct from its environmental degradation pathways. This species selectivity, when contrasted with acaricides like tetradifon (rat LD50 14,700 mg/kg, mouse LD50 ~5,000 mg/kg; ratio ~0.34) [6], provides a quantifiable differential that can inform studies on species-dependent metabolic activation, glutathione conjugation pathways (including GST inhibition studies), and structure-activity relationships in organochlorine toxicology.

Analytical Method Development and Validation: Chromatographic Reference Standard for Organochlorine Pesticide Analysis

Dienochlor's established suitability for both gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis [7] supports its application as an analytical reference standard. Validated reverse-phase HPLC methods using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phases [8] and GC-MS methods for identification and quantification of Dienochlor and its chlorinated photoproducts have been documented. Its high LogP value (7.73) provides strong retention on reverse-phase columns, making it useful as a retention time marker for highly lipophilic analytes. The availability of analytical standard-grade material (≥98% purity) suitable for GC and HPLC calibration supports method development, validation, and proficiency testing applications in environmental and food residue analysis laboratories.

Technical Documentation Hub

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